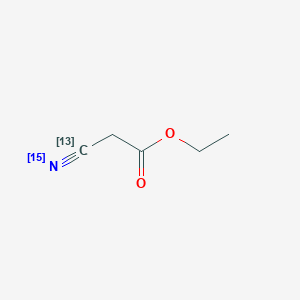

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate is an ester compound characterized by the presence of a nitrogen isotope (^15N) and a carbon isotope (^13C) within its molecular structure. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors, often used in perfumes and flavorings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method is the direct treatment of ethyl cyanoacetate with amines at room temperature without the use of solvents . Another method involves stirring the reactants at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Esterification: The formation of esters from carboxylic acids and alcohols, typically catalyzed by acids.

Common Reagents and Conditions

Acid Catalysts: Sulfuric acid, hydrochloric acid.

Base Catalysts: Sodium hydroxide, potassium hydroxide.

Solvents: Methanol, ethanol.

Major Products

Transesterification: Produces different esters depending on the alcohol used.

Esterification: Produces esters from the corresponding carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Utilized in isotope labeling studies to trace metabolic pathways and study enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

Industry: Employed in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the isotopic labels (^15N and ^13C) allow for the tracking of the compound through various metabolic processes, providing insights into enzyme activities and metabolic fluxes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate can be compared with other esters such as ethyl acetate and methyl acetate:

Ethyl Acetate: Commonly used as a solvent in the production of paints, coatings, and adhesives. It has a simpler structure without isotopic labels.

Methyl Acetate: Used as a solvent and in the production of acetic acid. It also lacks isotopic labels.

The uniqueness of this compound lies in its isotopic composition, making it valuable for research applications that require precise tracking and analysis of chemical and biological processes .

Biologische Aktivität

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrogen atom in its azanylidyne group, which contributes to its unique reactivity and biological properties. The incorporation of isotopes such as 15N and 113C can also influence its behavior in biological systems, making it a subject for detailed investigation.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms:

- Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of ethyl acetate have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activities.

- Enzyme Inhibition : Compounds containing azanyl groups are often studied for their ability to inhibit enzymes. Research has demonstrated that similar molecules can act as effective inhibitors of specific enzymes involved in metabolic pathways, which could be a pathway for further exploration with this compound.

- Cellular Effects : Preliminary cellular assays may reveal how this compound affects cell viability, proliferation, and apoptosis. Understanding these effects is crucial for evaluating its potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of azole derivatives found that certain modifications enhanced their activity against Gram-positive bacteria. This suggests that this compound could be tested similarly for its efficacy against pathogenic bacteria.

- Toxicological Assessment : Toxicity studies on related compounds have shown varying degrees of safety profiles. For example, ethyl acetate has been assessed for genotoxicity and reproductive toxicity with favorable outcomes . Similar assessments for this compound are necessary to establish its safety.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₈N₁O₂ (isotopically labeled) |

| Solubility | Soluble in polar solvents |

| Antimicrobial Activity | Potential activity against Gram-positive bacteria |

| Toxicity Level | To be determined through specific assays |

Eigenschaften

IUPAC Name |

ethyl 2-((15N)azanylidyne(113C)methyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-UHJUODCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[13C]#[15N] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.